

Application Note: Determination of Serratiopeptidase Molecular Weight using SDS-PAGE Analysis

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Compound of Interest

Compound Name: *Serratol*

Cat. No.: *B13420345*

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Introduction

Serratiopeptidase, also known as serrapeptase, is a proteolytic enzyme derived from the non-pathogenic enterobacterium *Serratia marcescens*.^[1] This enzyme is widely used as an anti-inflammatory and analgesic agent.^[2] It functions by breaking down proteins, which contributes to its therapeutic effects, including the dissolution of non-living tissues like blood clots and cysts.^[3] Accurate determination of its molecular weight and purity is a critical step in research, development, and quality control of serratiopeptidase-based pharmaceuticals. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a reliable and commonly used technique for this purpose.^{[4][5]} This application note provides a detailed protocol for determining the molecular weight of serratiopeptidase using SDS-PAGE.

Principle of SDS-PAGE

SDS-PAGE separates proteins based on their molecular weight.^[6] The detergent sodium dodecyl sulfate (SDS) denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge.^[6] In the presence of a reducing agent, such as β -mercaptoethanol or dithiothreitol (DTT), disulfide bonds are cleaved. Consequently, the migration of the SDS-protein complexes through the polyacrylamide gel matrix is primarily dependent on their size.^[6] Smaller proteins migrate faster through the gel, while larger proteins

move more slowly. By comparing the migration distance of the target protein to that of known molecular weight standards, its apparent molecular weight can be estimated.[4]

Expected Molecular Weight of Serratiopeptidase

The reported molecular weight of serratiopeptidase typically falls within the range of 45 to 60 kDa.[7] Several studies utilizing SDS-PAGE have reported a molecular weight of approximately 50-55 kDa.[8]

Data Summary

The following tables provide a summary of reported molecular weights for serratiopeptidase and a typical formulation for casting a 12% resolving gel suitable for this size of protein.

Table 1: Reported Molecular Weight of Serratiopeptidase

Source Organism	Method of Determination	Reported Molecular Weight (kDa)	Reference
Serratia marcescens	SDS-PAGE	50-55	[8]
Serratia sp. E-15	SDS-PAGE	~52	[9]
Serratia marcescens	SDS-PAGE	50.9	[9][10]
Serratia sp. E15	Crystallography & Light Scattering	45-48	[9]

Table 2: Reagent Volumes for 12% Resolving and 5% Stacking Gels (for one mini-gel)

Reagent	12% Resolving Gel (5 mL)	5% Stacking Gel (3 mL)
Distilled Water	1.6 mL	1.4 mL
30% Acrylamide/Bis-acrylamide	2.0 mL	0.5 mL
1.5 M Tris-HCl, pH 8.8	1.3 mL	-
1.0 M Tris-HCl, pH 6.8	-	0.38 mL
10% SDS	50 µL	30 µL
10% Ammonium Persulfate (APS)	50 µL	30 µL
TEMED	5 µL	3 µL

Experimental Protocol

This protocol outlines the steps for determining the molecular weight of serratiopeptidase using SDS-PAGE.

Materials and Reagents

- Serratiopeptidase sample (purified or in a buffered solution)
- Protein molecular weight standards (pre-stained or unstained)
- Laemmli sample buffer (2X) with a reducing agent (e.g., β -mercaptoethanol or DTT)
- Acrylamide/Bis-acrylamide solution (30%)
- Tris-HCl buffers (1.5 M, pH 8.8 and 1.0 M, pH 6.8)
- Sodium Dodecyl Sulfate (SDS)
- Ammonium Persulfate (APS)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)

- 10X Tris-Glycine-SDS running buffer
- Coomassie Brilliant Blue R-250 staining solution
- Destaining solution (e.g., 40% methanol, 10% acetic acid)
- Vertical electrophoresis system (gel casting supplies, tank, power supply)
- Boiling water bath or heat block
- Microcentrifuge
- Gel imaging system

Sample Preparation

Note on Proteolytic Activity: Serratiopeptidase is a protease and can undergo autolysis (self-degradation) upon denaturation, leading to inaccurate results.[\[11\]](#) To minimize this, it is crucial to rapidly denature the enzyme.

- Immediate Denaturation: Mix the serratiopeptidase sample with an equal volume of 2X Laemmli sample buffer. For proteolytic enzymes, it is recommended to add the sample directly to the hot sample buffer if possible, or to immediately heat the mixture after adding the buffer.[\[11\]](#)
- Heating: Heat the samples at 95-100°C for 5-10 minutes.[\[8\]](#)
- Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 1-2 minutes to pellet any insoluble material.
- Loading: Carefully load 10-20 µL of the supernatant into the wells of the polyacrylamide gel. Also, load a lane with a protein molecular weight marker.

Gel Electrophoresis

- Gel Casting: Prepare a 12% resolving gel and a 5% stacking gel using the volumes outlined in Table 2.[\[12\]](#) Pour the resolving gel first and overlay with isopropanol or water to ensure a

flat surface. After polymerization, pour off the overlay and add the stacking gel, inserting the comb to create wells.

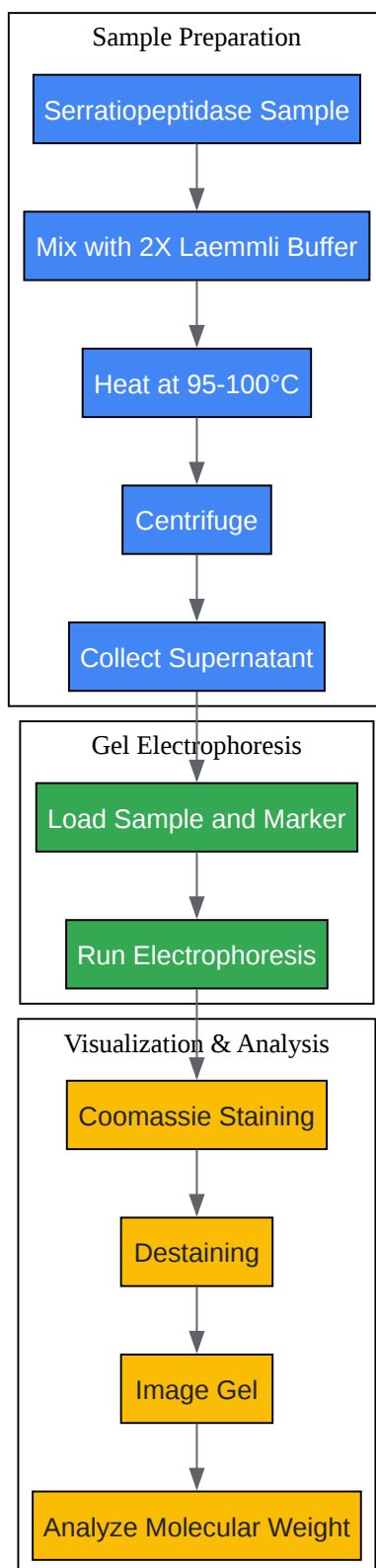
- **Assembly:** Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
- **Running the Gel:** Run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[\[12\]](#) This typically takes 1-2 hours.

Protein Visualization

- **Gel Removal:** Carefully remove the gel from the glass plates.
- **Staining:** Immerse the gel in Coomassie Brilliant Blue R-250 staining solution and agitate gently for at least 1 hour.[\[5\]](#)[\[13\]](#)
- **Destaining:** Transfer the gel to the destaining solution. Change the destaining solution several times until the protein bands are clearly visible against a clear background.[\[5\]](#)[\[13\]](#) Microwaving the gel in the destaining solution for a short period can accelerate the process.[\[14\]](#)
- **Imaging and Analysis:** Image the gel using a gel documentation system. Determine the molecular weight of the serratiopeptidase band by comparing its migration to the protein standards.

Visualizations

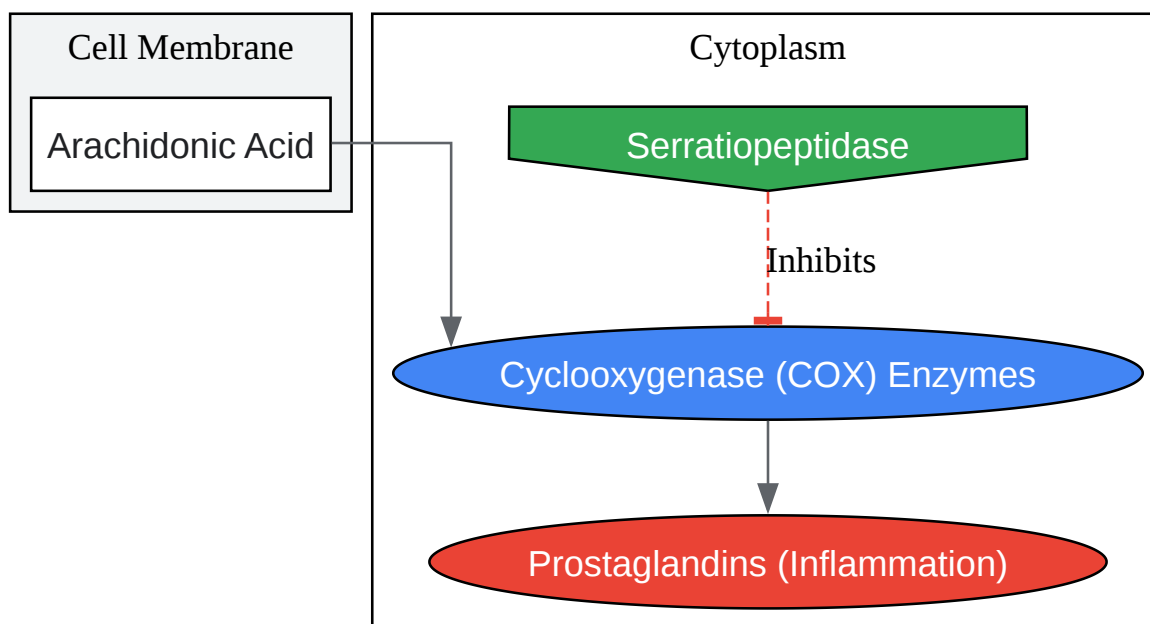
Experimental Workflow for SDS-PAGE Analysis of Serratiopeptidase



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Caption: Workflow for serratiopeptidase molecular weight determination by SDS-PAGE.

Serratiopeptidase Anti-inflammatory Signaling Pathway



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Caption: Simplified diagram of Serratiopeptidase's inhibitory action on the COX pathway.

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